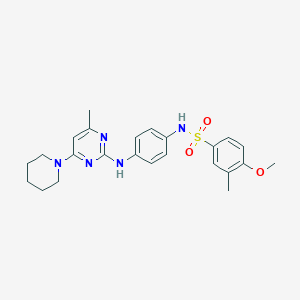![molecular formula C24H27N5O2 B11241186 N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11241186.png)
N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Vorbereitungsmethoden
The synthesis of N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and benzoyl groups. Common reagents used in these reactions include various amines, acids, and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors .
Analyse Chemischer Reaktionen
N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include acids, bases, and various organic solvents. .
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability and conductivity
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)piperazine derivatives: These compounds share a similar core structure but differ in their functional groups.
Pyrimidine-based compounds: These include various derivatives with different substituents on the pyrimidine ring.
Benzoyl-substituted piperazines: These compounds have similar piperazine and benzoyl groups but differ in their overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H27N5O2 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C24H27N5O2/c1-17-4-6-19(7-5-17)23(30)28-12-14-29(15-13-28)24-25-18(2)16-22(27-24)26-20-8-10-21(31-3)11-9-20/h4-11,16H,12-15H2,1-3H3,(H,25,26,27) |
InChI-Schlüssel |
KZPABCQTCRZALU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-3-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11241105.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11241118.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241125.png)
![3-chloro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11241130.png)




![4-chloro-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11241146.png)
![2-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11241151.png)
![N-(3-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241152.png)

![N-(4-methoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11241166.png)
![4-Butoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11241172.png)
